Hexane-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Catalyst Synthesis

Scientific Field: Chemistry, specifically Organocatalysis .

Summary of Application: Hexane-1,2-diamine is used in the synthesis of bifunctional, noncovalent organocatalysts. These organocatalysts are based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor .

Methods of Application: A four-step synthesis process was developed. This involved nucleophilic aromatic substitution of the 2-fluoronitrobenzene derivative with the commercial (1R,2R)-cyclohexane-1,2-diamine, followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group .

Results or Outcomes: The prepared organocatalysts were tested in the Michael addition of acetylacetone to trans-β-nitrostyrene, yielding the addition product with incomplete conversions (up to 93%) and enantioselectivities of up to 41% ee .

Application in Lanthanide-Based Complexes

Scientific Field: Chemistry, specifically Chiral Ligand Design .

Summary of Application: Hexane-1,2-diamine is used as a backbone in the design of chiral ligands for lanthanide-based complexes. These complexes have applications in several fields including enantioselective catalysis, chiral discrimination, molecular recognition, and supramolecular chemistry .

Results or Outcomes: The lanthanide-based complexes show interesting thermodynamic and spectroscopic properties. They have potential use as optical or chiroptical probes for sensing important analytes dissolved in aprotic and protic polar solvents .

Application in Reductive Amination

Scientific Field: Organic Chemistry .

Summary of Application: Hexane-1,2-diamine is used in the synthesis of highly functionalized 1,2-diamino compounds through reductive amination of amino acid-derived β–keto esters .

Methods of Application: The synthesis involves a two-step reductive amination procedure with either simple amines or α–amino esters. AcOH and NaBH 3 CN are the additive and reducing agents of choice .

Results or Outcomes: The process results in the production of β,γ–diamino ester derivatives. The stereoselectivity of the reaction is still an issue, due to the slow imine-enamine equilibria through which the reaction occurs, affording mixtures of diastereoisomers .

Application in Polyurethane Production

Scientific Field: Industrial Chemistry .

Summary of Application: Hexane-1,2-diamine, or more specifically its derivative hexamethylene diisocyanate (HDI), is used in the production of polyurethane .

Results or Outcomes: The outcome is the production of polyurethane, which has a wide range of applications including coatings, lubricants, and water treatment products .

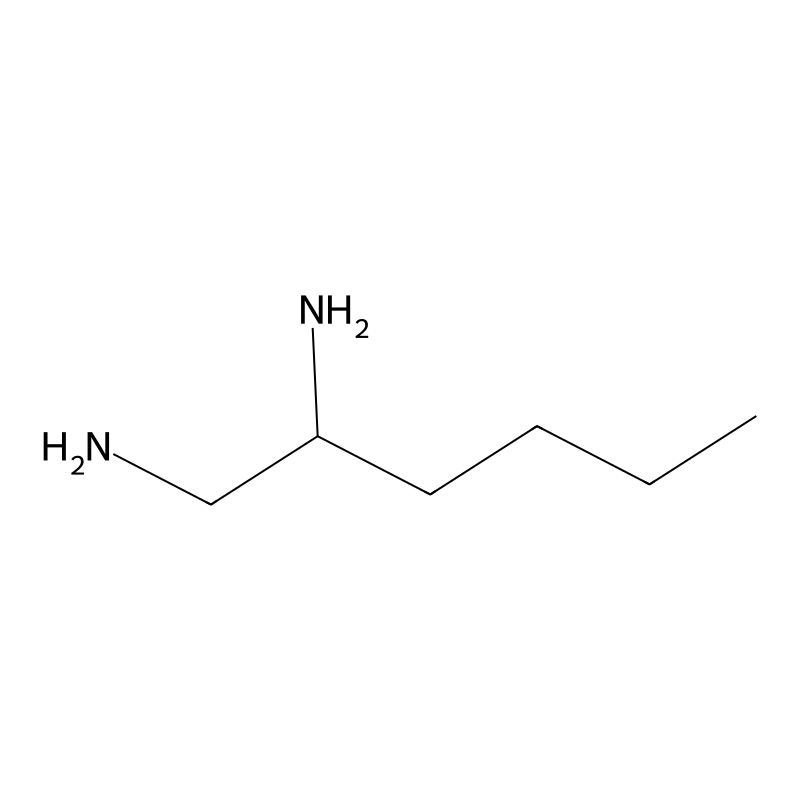

Hexane-1,2-diamine, also known as 1,2-diaminohexane, is an organic compound with the molecular formula . It is classified as a diamine due to the presence of two amine functional groups (-NH₂) located at the first and second carbon atoms of a six-carbon straight chain. This compound is typically a colorless liquid or solid with a strong amine odor, and it is soluble in water and various organic solvents. Its structure can be represented as:

textH2N-CH2-CH(NH2)-CH2-CH2-CH3

Hexane-1,2-diamine is utilized in various industrial applications, particularly in the synthesis of polymers and other chemical intermediates.

- Acylation Reactions: The amine groups can react with acyl chlorides to form amides.

- Formation of Imines: Hexane-1,2-diamine can react with aldehydes or ketones to form imines.

- Polymerization: It can act as a chain extender in the synthesis of polyamides and polyurethanes.

The reactivity of hexane-1,2-diamine is influenced by its primary amine nature, allowing it to engage in nucleophilic substitution reactions.

While specific biological activities of hexane-1,2-diamine are not extensively documented, compounds with similar structures often exhibit biological properties. For instance, diamines can have roles as metabolic intermediates or may exhibit toxicity depending on their concentration and exposure routes. Hexane-1,2-diamine has been noted to be a human xenobiotic metabolite, indicating that it may undergo metabolic processes within living organisms .

Hexane-1,2-diamine can be synthesized through several methods:

- Hydrogenation of 1,6-Hexanediamine: This involves the reduction of 1,6-hexanediamine derivatives under controlled conditions.

- Ammonolysis of Haloalkanes: Reaction of 1-bromohexane with ammonia can yield hexane-1,2-diamine.

- Direct Amination: Reacting hexane with ammonia under high temperature and pressure conditions can also produce hexane-1,2-diamine.

These methods vary in yield and purity depending on the reaction conditions used.

Hexane-1,2-diamine finds applications in several areas:

- Polymer Production: It is used as a monomer or chain extender in the production of polyamides and polyurethanes.

- Cross-linking Agent: In epoxy resin formulations, it serves as a cross-linking agent to enhance mechanical properties.

- Chemical Intermediates: It is utilized in the synthesis of various chemical compounds and materials.

Hexane-1,2-diamine shares similarities with other diamines but possesses unique characteristics due to its specific structure. Below are some similar compounds for comparison:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Hexamethylenediamine | Used primarily for nylon production; longer chain. | |

| Ethylenediamine | Shorter chain; widely used in chelating agents. | |

| Propylene diamine | Used in polyurethane production; branched structure. |

Hexane-1,2-diamine's unique position as a six-carbon diamine allows it to participate effectively in polymer chemistry while maintaining distinct reactivity compared to shorter-chain diamines like ethylenediamine.